molecular formula C13H13FN4S B4236167 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole

8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4236167
M. Wt: 276.33 g/mol
InChI Key: CWYGJLUVPMGYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole, also known as FMPI, is a chemical compound that belongs to the family of triazinoindoles. It has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has also been shown to inhibit the expression of various pro-inflammatory cytokines and angiogenic factors.
Biochemical and Physiological Effects
8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines and angiogenic factors. 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, which makes it a promising candidate for further research. However, one limitation of using 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole. One area of research could focus on improving the solubility of 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole in water, which would make it easier to work with in lab experiments. Another area of research could focus on identifying the specific signaling pathways that are targeted by 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole and how it affects these pathways. Additionally, further research could be done to investigate the potential therapeutic applications of 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole in animal models and clinical trials.

Scientific Research Applications

8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. 8-fluoro-5-methyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole has been tested against various cancer cell lines, including breast, prostate, and lung cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.

properties

IUPAC Name

8-fluoro-5-methyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4S/c1-3-6-19-13-15-12-11(16-17-13)9-7-8(14)4-5-10(9)18(12)2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYGJLUVPMGYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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